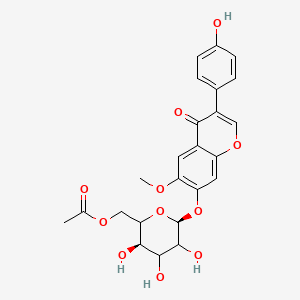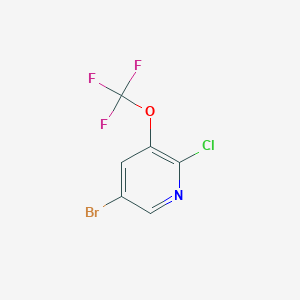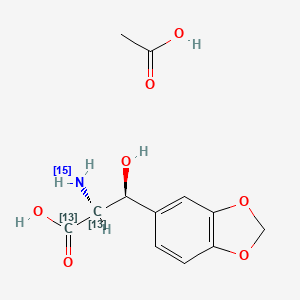
acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is a complex organic compound that features a combination of acetic acid and a substituted propanoic acid. This compound is characterized by the presence of isotopic labels, including nitrogen-15 and carbon-13, which are often used in scientific research to trace molecular pathways and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of isotopic labels: Nitrogen-15 and carbon-13 can be incorporated using labeled precursors during the synthesis.
Coupling reactions: The benzodioxole ring can be coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the high cost and complexity of incorporating isotopic labels. small-scale synthesis for research purposes can be achieved using specialized equipment and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the azanyl group or the benzodioxole ring.
Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is valuable in various fields of scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes and enzyme interactions.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid; (2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure but without isotopic labels.
Acetic acid; (2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure with only nitrogen-15 label.
Uniqueness
The unique aspect of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid lies in its isotopic labels, which make it particularly useful for tracing and studying complex biochemical processes.
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9-;/m0./s1/i8+1,10+1,11+1; |
Clé InChI |
MLMBILXCWROGFT-UXOBBXRKSA-N |
SMILES isomérique |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([13C@@H]([13C](=O)O)[15NH2])O |
SMILES canonique |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


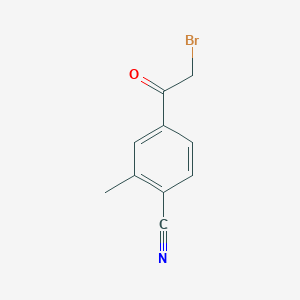

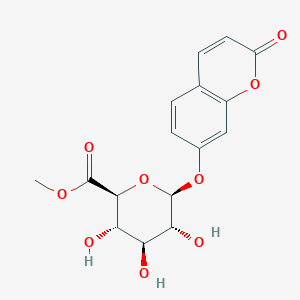
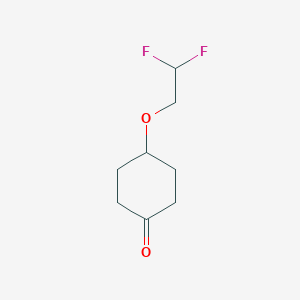
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
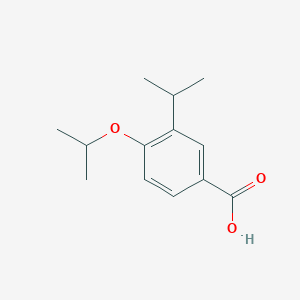
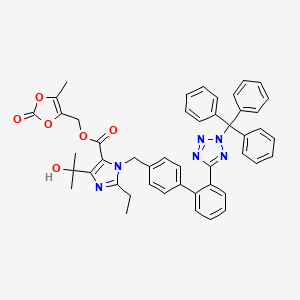
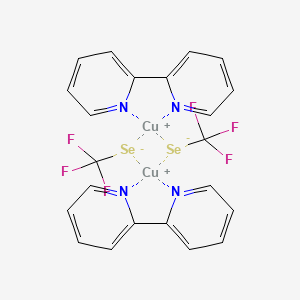

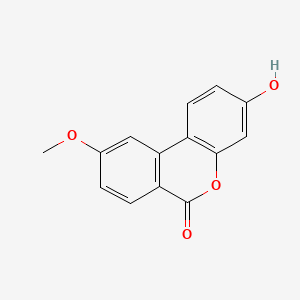
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
